2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid

Physicochemical Property Prediction Acid Dissociation Constant Reactivity Comparison

2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid (CAS 2384724-24-5) is a halogenated aromatic α-keto acid building block with a molecular formula of C₈H₅BrFNO₃ and a molecular weight of 262.03 g/mol. This compound features a unique 2-amino-4-bromo-3-fluoro substitution pattern on the phenyl ring, distinguishing it from other bromo-fluoro-phenylglyoxylic acid analogs.

Molecular Formula C8H5BrFNO3
Molecular Weight 262.034
CAS No. 2384724-24-5
Cat. No. B2672506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid
CAS2384724-24-5
Molecular FormulaC8H5BrFNO3
Molecular Weight262.034
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)C(=O)O)N)F)Br
InChIInChI=1S/C8H5BrFNO3/c9-4-2-1-3(6(11)5(4)10)7(12)8(13)14/h1-2H,11H2,(H,13,14)
InChIKeyYMAUWUUBQZRFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid (CAS 2384724-24-5): Procurement-Ready Chemical Profile & Sourcing Guide


2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid (CAS 2384724-24-5) is a halogenated aromatic α-keto acid building block with a molecular formula of C₈H₅BrFNO₃ and a molecular weight of 262.03 g/mol . This compound features a unique 2-amino-4-bromo-3-fluoro substitution pattern on the phenyl ring, distinguishing it from other bromo-fluoro-phenylglyoxylic acid analogs. It is commercially available as a research chemical with a purity specification of 97% . The compound is recognized as a key intermediate in the synthesis of β-lactamase inhibitors, a critical class of agents used to combat antibiotic-resistant bacterial infections .

Why Generic Substitution of 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid Poses Risks in β-Lactamase Inhibitor Synthesis


The specific 2-amino-4-bromo-3-fluoro substitution pattern on the phenyl ring of CAS 2384724-24-5 is not arbitrary; it is a critical structural determinant for the compound's role as a synthetic intermediate for β-lactamase inhibitors . Closely related analogs, such as 2-(3-bromo-4-fluorophenyl)-2-oxoacetic acid (CAS 82499-71-6) or 2-(4-bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid (CAS 1897985-04-4), differ in the positioning of halogen and amino substituents, which can drastically alter reactivity in downstream coupling reactions (e.g., amidation, cyclization) and the steric/electronic properties of the final drug candidate. Generic substitution without rigorous validation risks introducing regioisomeric impurities, altering reaction kinetics, and ultimately compromising the yield and purity of the target β-lactamase inhibitor, which is unacceptable for pharmaceutical intermediate procurement where structural fidelity is paramount .

Quantitative Differentiation Guide: 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid vs. Closest Analogs


Predicted Acid Dissociation Constant (pKa) Comparison: Enhanced Acidity of CAS 2384724-24-5 vs. 3-Bromo-4-fluorophenylglyoxylic Acid

The predicted pKa of 2-(2-amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid is 1.68±0.54, indicating strong acidity due to the electron-withdrawing effects of the ortho-amino, bromo, and fluoro substituents . In contrast, the closely related analog 2-(3-bromo-4-fluorophenyl)-2-oxoacetic acid (CAS 82499-71-6, lacking the ortho-amino group) has a predicted pKa of 3.36 [1]. This ~100-fold difference in acidity (ΔpKa ≈ 1.68) translates to significantly different ionization states at physiological and synthetic pH, directly impacting solubility, salt formation, and reactivity in nucleophilic acyl substitution reactions critical for downstream β-lactamase inhibitor construction.

Physicochemical Property Prediction Acid Dissociation Constant Reactivity Comparison

Molecular Weight and Halogen Content Differentiation: CAS 2384724-24-5 vs. 2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid

The molecular weight of 2-(2-amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid is 262.03 g/mol, with a molecular formula of C₈H₅BrFNO₃ . A structurally related analog, 2-(4-bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid (CAS 1897985-04-4), has a molecular weight of 261.04 g/mol and a formula of C₉H₆BrFO₃ . While the molecular weights are similar (ΔMW = 0.99 g/mol), the presence of an amino group in the target compound versus a methyl group in the analog fundamentally alters the hydrogen-bond donor/acceptor capacity, polarity, and potential for forming amide bonds in subsequent synthetic steps. The predicted density of the target compound (1.895±0.06 g/cm³) is significantly higher than that of the analog (1.154±0.06 g/cm³), reflecting the amino group's contribution to stronger intermolecular interactions .

Molecular Property Comparison Synthetic Intermediate Physicochemical Property Prediction

Ortho-Amino Substituent as a Synthetic Handle: Differentiation from 3-Bromo-4-fluorophenylglyoxylic Acid

The ortho-amino group in CAS 2384724-24-5 provides a nucleophilic site absent in 2-(3-bromo-4-fluorophenyl)-2-oxoacetic acid (CAS 82499-71-6), which lacks any amino substituent on the phenyl ring . This amino group enables direct participation in cyclization reactions to form heterocyclic cores (e.g., quinazolinones, benzodiazepines) or in urea/thiourea formation with isocyanates, which are key structural motifs in β-lactamase inhibitor pharmacophores. The comparator compound, lacking the amino group, can only participate in reactions at the α-keto acid moiety, limiting its utility to ester/amide formation at that single site. This represents an additional degree of synthetic versatility for the target compound, enabling divergent synthetic strategies from a single intermediate .

Synthetic Handle Amide Bond Formation β-Lactamase Inhibitor Intermediate

Optimal Application Scenarios for 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid in Pharmaceutical and Chemical R&D


β-Lactamase Inhibitor Intermediate Synthesis

This compound is most appropriately procured as a key intermediate for constructing diazabicyclooctane (DBO) or related β-lactamase inhibitor cores. The ortho-amino group serves as a nucleophilic handle for urea/amide bond formation, while the α-keto acid moiety can be reduced or coupled to introduce further functionality . The specific 4-bromo-3-fluoro substitution pattern may be retained in the final inhibitor to engage halogen-bonding interactions with the β-lactamase active site, a strategy employed in several clinically approved DBO inhibitors .

Halogen-Enriched Fragment Library Design for FBDD

The compound's combination of bromine (heavy atom for X-ray crystallography) and fluorine (¹⁹F NMR probe) makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD) campaigns targeting serine hydrolases or other enzyme classes. The presence of both a carboxylic acid and an aniline nitrogen allows for rapid analog generation via amide coupling for SAR exploration .

Orthogonal Reactive Handle for PROTAC Linker Chemistry

The ortho-amino group and the α-keto acid moiety provide two chemically orthogonal reactive sites that can be selectively functionalized. This allows for the sequential attachment of a target protein ligand (via the amino group) and an E3 ligase ligand (via the carboxylic acid), making it a suitable intermediate for constructing PROTAC (Proteolysis Targeting Chimera) linker systems where precise spatial orientation of the two warheads is critical for ternary complex formation .

Regioisomeric Purity Benchmarking in Analytical Method Development

Given the potential for regioisomeric impurities arising from halogen migration during synthesis, this compound's well-defined substitution pattern and commercial availability at 97% purity make it suitable as a reference standard for developing HPLC or LC-MS methods to detect and quantify regioisomeric contaminants in bromo-fluoro-phenylglyoxylic acid intermediates during pharmaceutical quality control.

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